Overall Synthesis Yield: Patented Route Delivers 80% vs. 26% for Method 2 (J. Med. Chem. 2019)
Patent CN118184591A reports an overall yield of 80% for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with purity exceeding 99% [1]. In direct comparison, the prior ‘Method 2’ (J. Med. Chem. 2019, 62, 8973) achieved merely 26% overall yield due to poor regioselectivity in the triazole methylation step, while ‘Method 1’ (Org. Process Res. Dev. 2022, 26, 1202) delivered ~94% yield for the intermediate 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole but suffered from difficult purification, HCl evolution during hydrogenation, and high raw-material cost [1].
| Evidence Dimension | Overall isolated yield of target aniline intermediate |
|---|---|
| Target Compound Data | 80% yield, >99% purity |
| Comparator Or Baseline | Method 2: 26% overall yield; Method 1: ~94% yield for upstream intermediate (not final aniline), with purification and cost issues |
| Quantified Difference | Patented route: 3.1× yield versus Method 2; eliminates HCl dechlorination burden and difficult purification of Method 1 |
| Conditions | Multi-step synthesis; methylation with N-methylformylhydrazide under alkaline conditions; final product purity determined by HPLC |
Why This Matters
An 80% vs. 26% yield differential translates to a >3-fold reduction in raw-material cost and waste, directly affecting procurement economics for kilo-scale and pilot-plant campaigns.
- [1] Liu H. et al., Chengdu D Innovation Pharmaceutical Co. CN118184591A – Preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Priority 2024-02-02. Published 2024-06-14. Paragraphs [0004]–[0006] and [0035]. View Source
